molecular formula C12H18O8 B12667312 1,4-Anhydro-D-glucitol 3,5,6-triacetate CAS No. 94108-70-0

1,4-Anhydro-D-glucitol 3,5,6-triacetate

Cat. No.: B12667312
CAS No.: 94108-70-0
M. Wt: 290.27 g/mol
InChI Key: MOTDKJOPTZYSEJ-IRCOFANPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,4-Anhydro-D-glucitol 3,5,6-triacetate (CAS: 94108-70-0; molecular formula: C₁₂H₁₈O₈) is a chemically modified derivative of D-glucitol (sorbitol), where the hydroxyl groups at positions 3, 5, and 6 are acetylated, and a 1,4-anhydro ring is formed . This structural modification enhances its lipophilicity compared to the parent sugar alcohol, making it valuable in synthetic chemistry and pharmaceutical applications. The compound is typically synthesized via selective acetylation of 1,4-anhydro-D-glucitol, a process that requires precise control over reaction conditions to ensure regioselectivity .

Properties

CAS No.

94108-70-0

Molecular Formula

C12H18O8

Molecular Weight

290.27 g/mol

IUPAC Name

[(2R)-2-acetyloxy-2-[(2R,3R,4S)-3-acetyloxy-4-hydroxyoxolan-2-yl]ethyl] acetate

InChI

InChI=1S/C12H18O8/c1-6(13)17-5-10(19-7(2)14)12-11(20-8(3)15)9(16)4-18-12/h9-12,16H,4-5H2,1-3H3/t9-,10+,11+,12+/m0/s1

InChI Key

MOTDKJOPTZYSEJ-IRCOFANPSA-N

Isomeric SMILES

CC(=O)OC[C@H]([C@@H]1[C@@H]([C@H](CO1)O)OC(=O)C)OC(=O)C

Canonical SMILES

CC(=O)OCC(C1C(C(CO1)O)OC(=O)C)OC(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Anhydro-D-glucitol 3,5,6-triacetate can be synthesized through the acetylation of 1,4-anhydro-D-glucitol. The reaction typically involves the use of acetic anhydride as the acetylating agent and a catalyst such as pyridine or sulfuric acid. The reaction is carried out under controlled conditions to ensure the selective acetylation of the desired hydroxyl groups .

Industrial Production Methods

In an industrial setting, the production of 1,4-anhydro-D-glucitol 3,5,6-triacetate may involve similar acetylation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

1,4-Anhydro-D-glucitol 3,5,6-triacetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Hydrolysis: 1,4-Anhydro-D-glucitol.

    Oxidation: Corresponding aldehydes or carboxylic acids.

    Reduction: 1,4-Anhydro-D-glucitol.

Scientific Research Applications

1,4-Anhydro-D-glucitol 3,5,6-triacetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,4-anhydro-D-glucitol 3,5,6-triacetate involves its interaction with specific molecular targets and pathways. The compound can be hydrolyzed to release 1,4-anhydro-D-glucitol, which may then participate in various biochemical processes. The acetyl groups can also influence the compound’s solubility, stability, and reactivity, thereby affecting its overall biological activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1,4-Anhydro-D-glucitol Tetraacetate

  • Structural Difference : This compound (CAS: 13754-86-4) contains an additional acetyl group at position 2 compared to the triacetate derivative, resulting in the molecular formula C₁₄H₂₀O₉ .
  • Properties : The tetraacetate exhibits higher hydrophobicity and thermal stability due to full acetylation. This makes it more suitable as a precursor for glycosylation reactions in carbohydrate chemistry .
  • Applications : Used as a chiral building block in drug synthesis and as a stabilizer in polymer formulations .

1,5-Anhydro-D-glucitol 2,3,4,6-Tetraacetate

  • Structural Difference : The anhydro ring is formed between C1 and C5 (instead of C1 and C4), with acetylation at positions 2, 3, 4, and 6. This alters the molecule’s conformational flexibility .
  • Properties : The 1,5-anhydro configuration reduces steric hindrance, enhancing its binding affinity to glucose transporters (GLUTs) in biomedical applications .
  • Applications : Investigated for targeting cancer cells and improving insulin sensitivity in diabetes research .

Sorbitan Monostearate (1,4-Anhydro-D-glucitol 6-Octadecanoate)

  • Structural Difference : Features a stearate (C₁₈H₃₅O₂) ester at position 6 instead of acetyl groups, with a molecular formula of C₂₄H₄₆O₆ .
  • Properties: Acts as a nonionic surfactant due to its amphiphilic structure, with a hydrophilic glucitol core and hydrophobic stearate chain .
  • Applications : Widely used in food emulsifiers, cosmetics, and drug delivery systems .

1,4-Anhydro-D-glucitol 6-(9E)-9-Octadecenoate

  • Structural Difference : Contains an oleate (unsaturated C18) ester at position 6 (CAS: 123877-56-5), contributing to lower melting points compared to saturated analogs .
  • Properties : The unsaturation increases fluidity and oxidative instability, limiting its use in high-temperature applications .
  • Applications: Explored in biodegradable lubricants and lipid-based nanoparticles .

Comparative Data Table

Compound CAS Number Molecular Formula Substituents Key Applications
1,4-Anhydro-D-glucitol 3,5,6-triacetate 94108-70-0 C₁₂H₁₈O₈ Acetyl (3,5,6) Synthetic intermediates, pharmaceuticals
1,4-Anhydro-D-glucitol tetraacetate 13754-86-4 C₁₄H₂₀O₉ Acetyl (2,3,5,6) Glycosylation reactions, polymers
1,5-Anhydro-D-glucitol tetraacetate 13754-86-4 C₁₄H₂₀O₉ Acetyl (2,3,4,6) Cancer targeting, diabetes therapeutics
Sorbitan monostearate 1338-41-6 C₂₄H₄₆O₆ Stearate (6) Food emulsifiers, drug delivery
1,4-Anhydro-D-glucitol 6-oleate 123877-56-5 C₂₄H₄₄O₆ Oleate (6) Biodegradable lubricants, nanoparticles

Research Findings and Key Differences

  • Reactivity : The 1,4-anhydro configuration in the triacetate derivative restricts ring-opening reactions, making it less reactive than 1,5-anhydro analogs in nucleophilic substitutions .
  • Solubility : Acetylated derivatives (e.g., triacetate, tetraacetate) exhibit lower aqueous solubility compared to esterified variants (e.g., stearate, oleate) due to reduced polarity .
  • Biological Activity : The 1,5-anhydro tetraacetate shows superior bioactivity in glucose metabolism modulation, while the triacetate is primarily utilized in chemical synthesis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.